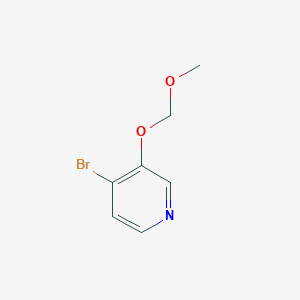![molecular formula C7H5BrN2O2 B1285437 6-溴-1H-吡啶并[2,3-D][1,3]噁嗪-2(4H)-酮 CAS No. 335032-38-7](/img/structure/B1285437.png)
6-溴-1H-吡啶并[2,3-D][1,3]噁嗪-2(4H)-酮
描述
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a bromine atom attached to a pyrido[2,3-D][1,3]oxazin-2(4H)-one core
科学研究应用
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
作用机制
Target of Action
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one primarily targets fibroblast growth factor receptors (FGFRs) . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of FGFR signaling is implicated in various cancers, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the receptor’s autophosphorylation, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
By targeting FGFRs, 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one affects several biochemical pathways:
Pharmacokinetics
The pharmacokinetics of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one include:
- Reduced Tumor Growth : Overall, these effects contribute to decreased tumor growth and progression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability:
- Presence of Enzymes : Enzymatic activity in the body can affect the metabolism and stability of the compound .
: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one typically involves the bromination of a suitable precursor. One common method includes the bromination of pyrido[2,3-D][1,3]oxazin-2(4H)-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 6-amino-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one or 6-thio-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one.
Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.
相似化合物的比较
6-Chloro-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one: Contains a fluorine atom, offering different electronic properties.
Uniqueness: 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs
属性
IUPAC Name |
6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSYBHWHOLZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)O1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285354.png)

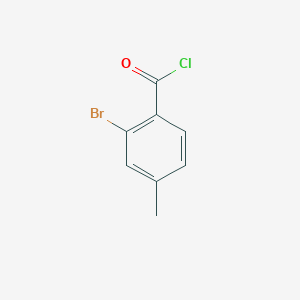
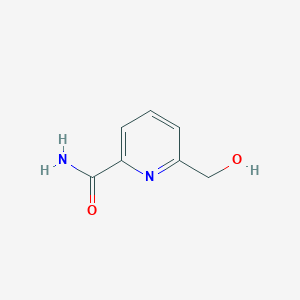
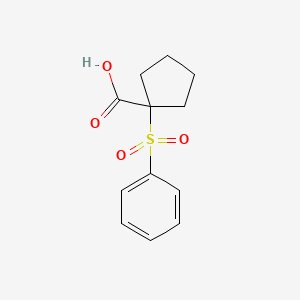

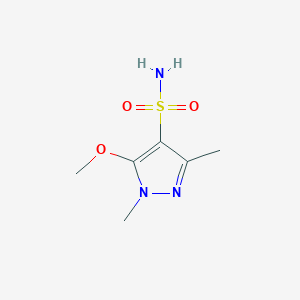
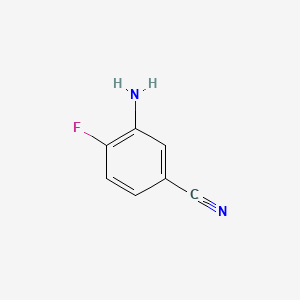
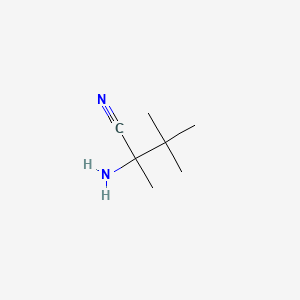
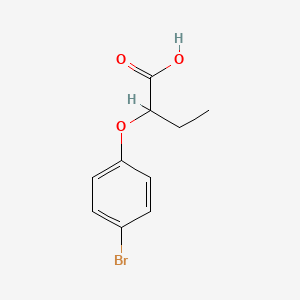
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)
